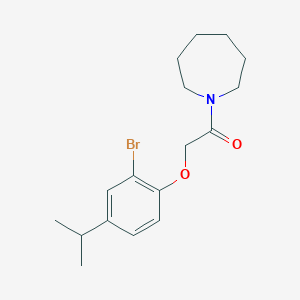
1-(1-Azepanyl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-azepanyl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone is an alkylbenzene.
Aplicaciones Científicas De Investigación
Polybrominated Flame Retardants and Their Environmental Impacts : Studies have shown that novel brominated flame retardants (NBFRs), which may share some structural similarities with the compound , are widely used in consumer goods due to their ability to retard flame propagation. However, there is growing concern over their environmental persistence, bioaccumulation, and potential toxicological effects on both humans and wildlife. Research is ongoing to better understand their occurrence, fate, and impacts in indoor and outdoor environments (Zuiderveen et al., 2020).
Applications in Organic Synthesis : While specific studies on 1-(1-Azepanyl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone are not readily available, research on the synthesis, modification, and applications of related organic compounds, including those with bromine substituents, is extensive. These studies are crucial for developing new pharmaceuticals, agrochemicals, and materials with improved properties. For example, research on hydroxycoumarins has explored their reactivity and applications, highlighting the broad utility of structurally complex molecules in organic synthesis and potential biomedical applications (Yoda et al., 2019).
Biological and Environmental Remediation Applications : Compounds with bromine and other halogen elements have been studied for their roles in the treatment and remediation of pollutants. For instance, redox mediators have been used in conjunction with enzymes to enhance the degradation of recalcitrant organic pollutants in wastewater, demonstrating the potential for chemical compounds to contribute to environmental remediation efforts (Husain & Husain, 2007).
Chemical Properties and Industrial Applications : The study of brominated compounds' chemical properties, including their solubility, reactivity, and stability, underpins their use in various industrial applications, such as in the formulation of ionic liquids for gas separation processes. These research efforts contribute to advancements in chemical processing technologies and materials science (Liu et al., 2013).
Propiedades
Nombre del producto |
1-(1-Azepanyl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone |
|---|---|
Fórmula molecular |
C17H24BrNO2 |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)-2-(2-bromo-4-propan-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C17H24BrNO2/c1-13(2)14-7-8-16(15(18)11-14)21-12-17(20)19-9-5-3-4-6-10-19/h7-8,11,13H,3-6,9-10,12H2,1-2H3 |
Clave InChI |
ZYRIZJVEUJMDFA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCCCCC2)Br |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCCCCC2)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



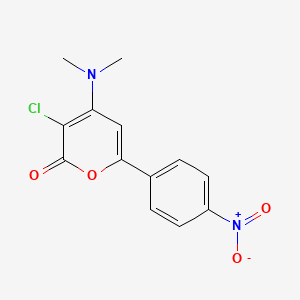
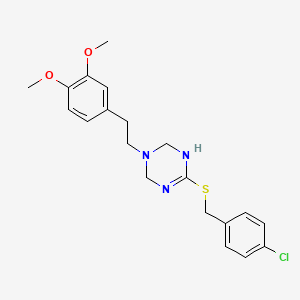

![N1-[4-(2-aminopyrimidin-4-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B1226146.png)
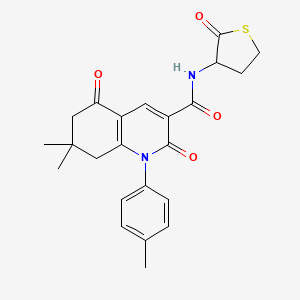
![5-Amino-3-[[[1-(2-furanylmethyl)-5-oxo-3-pyrrolidinyl]-oxomethoxy]methyl]thiophene-2,4-dicarboxylic acid dimethyl ester](/img/structure/B1226148.png)
![N-(3-cyano-2-thiophenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B1226150.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate](/img/structure/B1226151.png)
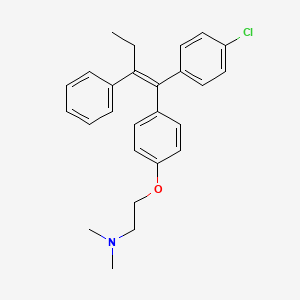

![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide](/img/structure/B1226158.png)
![N-[3-(1-imidazolyl)propyl]-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1226161.png)
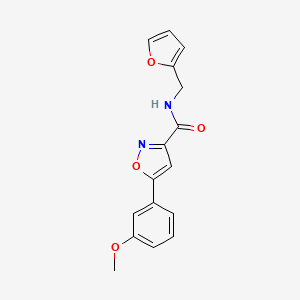
![(11bR)-3-ethyl-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1226164.png)